4-[(chloroacetyl)amino]-N-cyclopentylbenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(chloroacetyl)amino]-N-cyclopentylbenzamide typically involves the reaction of N-cyclopentylbenzamide with chloroacetyl chloride. This reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(Chloroacetyl)amino]-N-cyclopentylbenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Major Products Formed
Substitution Reactions: The major products are the substituted amides or thioamides.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Scientific Research Applications
4-[(Chloroacetyl)amino]-N-cyclopentylbenzamide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(chloroacetyl)amino]-N-cyclopentylbenzamide involves the inhibition of specific enzymes by forming a covalent bond with the active site of the enzyme. This covalent modification can lead to the inactivation of the enzyme, thereby affecting the biochemical pathways in which the enzyme is involved . The molecular targets and pathways involved depend on the specific enzyme being inhibited .
Comparison with Similar Compounds
Similar Compounds
N-cyclopentylbenzamide: This compound lacks the chloroacetyl group and therefore has different chemical reactivity and biological activity.
4-[(Bromoacetyl)amino]-N-cyclopentylbenzamide: This compound has a bromoacetyl group instead of a chloroacetyl group, which can lead to different reactivity and potency.
Uniqueness
4-[(Chloroacetyl)amino]-N-cyclopentylbenzamide is unique due to its specific chemical structure, which allows it to form covalent bonds with enzyme active sites. This property makes it a valuable tool in biochemical research and drug discovery .
Properties
IUPAC Name |
4-[(2-chloroacetyl)amino]-N-cyclopentylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-9-13(18)16-12-7-5-10(6-8-12)14(19)17-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,16,18)(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHMORNABGFORD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901237451 |
Source
|
Record name | 4-[(2-Chloroacetyl)amino]-N-cyclopentylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901237451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908518-25-2 |
Source
|
Record name | 4-[(2-Chloroacetyl)amino]-N-cyclopentylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=908518-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(2-Chloroacetyl)amino]-N-cyclopentylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901237451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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